3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C5H4IN5 . It belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their biological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidines involves several steps. In one study, a series of novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer activity . Another study designed and synthesized 35 new pyrazolo[4,3-d]pyrimidine compounds and evaluated their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . It’s important to note that the structure can also be analyzed using various computational methods.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . These properties include its molecular weight, structure, and more.Scientific Research Applications
Anticancer Properties
The compound has been utilized in the synthesis of analogs showing potential as anticancer agents. Specifically, 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, developed through a microwave-assisted strategy, demonstrated notable anticancer activity against various human cancer cell lines. These compounds work through apoptosis mechanisms and inhibit mTOR with nanomolar potency (Reddy et al., 2014).
Synthesis of N-alkylated Pyrazolo[3,4-d]pyrimidine Analogs
A study focused on the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs revealed their inhibitory properties against acetylcholinesterase and carbonic anhydrase. The use of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in these syntheses highlighted its role in producing biologically active compounds (Aydin et al., 2021).
Novel Derivatives as Anticancer and Anti-5-lipoxygenase Agents
A series of novel pyrazolopyrimidines derivatives, including those synthesized using 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-7-one, were found to exhibit anticancer properties. These compounds were tested for their cytotoxicity against various cancer cell lines and showed promising results, especially in 5-lipoxygenase inhibition (Rahmouni et al., 2016).
Antimicrobial and Anticancer Activity
The compound has been incorporated into the synthesis of novel pyrazole derivatives with antimicrobial and anticancer properties. These derivatives showed higher activity than some reference drugs in in vitro tests, highlighting the compound's utility in developing potent antimicrobial and anticancer agents (Hafez et al., 2016).
Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
The compound's utility extends to the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which have potential applications in medicinal chemistry. These compounds were synthesized using a catalytic process, demonstrating the compound's versatility in pharmaceutical research (Mohammed et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play a crucial role in regulating the cell cycle . They are frequently mutated in human cancers, making them interesting targets for cancer chemotherapy .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins . This results in the arrest of the cell cycle and potentially leads to cell death .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, a fundamental biochemical pathway in cells . The cell cycle is responsible for cell growth and division, and its regulation is crucial for maintaining normal cellular functions . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells .
Pharmacokinetics
The compound’s molecular weight of262.01 g/mol suggests that it may have favorable absorption and distribution properties
Result of Action
The result of the compound’s action is the inhibition of CDKs, leading to the arrest of the cell cycle . This can result in the death of cancer cells, making the compound a potential anticancer agent . .
properties
IUPAC Name |
3-iodo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUILBBWIFGVFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.